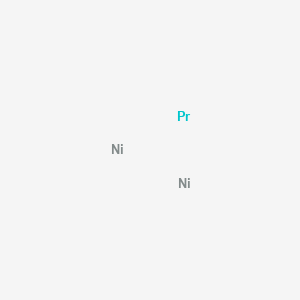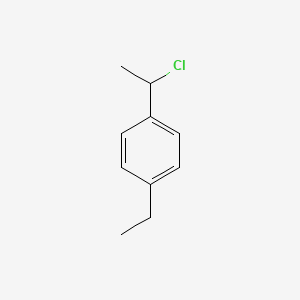
Holmium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium and nickel form a series of intermetallic compounds that are of significant interest due to their unique physical and chemical properties. These compounds are part of the rare-earth/transition metal intermetallics, which are known for their technological applications ranging from permanent magnets to hydrogen storage and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium and nickel intermetallic compounds can be synthesized through controlled potential electrolysis in a holmium chloride-containing equimolar molten mixture of sodium and potassium chlorides. The electrolysis is conducted at temperatures ranging from 1073 to 1173 K. Under these conditions, the prepared coating is shown to be single-phase and its composition corresponds to the stoichiometry of HoNi2 .
Industrial Production Methods: Industrial production of holmium and nickel intermetallic compounds often involves high-temperature electrochemical synthesis. The optimal synthesis conditions include an electrolysis temperature of 923 to 1073 K, a cathodic current density of 0.5 to 1.9 A/cm², and a specific composition of the electrolysis bath .
Chemical Reactions Analysis
Types of Reactions: Holmium and nickel intermetallic compounds undergo various types of reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific stoichiometry and phase of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include holmium chloride, nickel chloride, and various molten salts. The reactions typically occur at high temperatures, often exceeding 1000 K .
Major Products Formed: The major products formed from these reactions depend on the specific intermetallic compound and the reaction conditions. For example, the reduction of holmium ions on a nickel electrode can produce HoNi2, a single-phase intermetallic compound .
Scientific Research Applications
Holmium and nickel intermetallic compounds have a wide range of scientific research applications. They are used in the development of permanent magnets, hydrogen storage materials, and catalysts. Additionally, these compounds are studied for their magnetic properties and their potential use in electrodes for nickel-metal hydride batteries .
Mechanism of Action
The mechanism by which holmium and nickel intermetallic compounds exert their effects is primarily related to their unique electron configurations and magnetic properties. These compounds can absorb hydrogen and exhibit high catalytic activity due to the presence of holmium, which has a high magnetic moment .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include intermetallics formed between nickel and other rare-earth metals such as dysprosium, samarium, neodymium, and gadolinium. These compounds also exhibit unique magnetic and catalytic properties .
Uniqueness: Holmium and nickel intermetallic compounds are unique due to the specific properties imparted by holmium. Holmium has a high magnetic moment and can form stable intermetallic phases with nickel, making these compounds particularly useful in applications requiring high magnetic coercivity and hydrogen storage capacity .
Properties
CAS No. |
12299-89-7 |
|---|---|
Molecular Formula |
HoNi3 |
Molecular Weight |
341.011 g/mol |
IUPAC Name |
holmium;nickel |
InChI |
InChI=1S/Ho.3Ni |
InChI Key |
ITIBZDALVQUIFS-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















